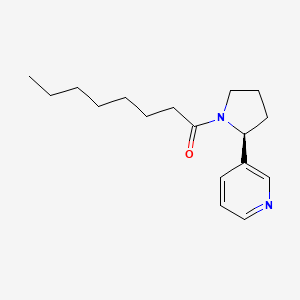
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-
Übersicht
Beschreibung
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-, also known as S-Oxiracetam, is a nootropic drug that has been studied for its potential cognitive-enhancing effects. This compound belongs to the racetam family of nootropics and has been shown to have positive effects on memory, learning, and overall cognitive function.
Wirkmechanismus
The exact mechanism of action of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is not fully understood. It is believed to enhance cholinergic neurotransmission by increasing the release of acetylcholine and increasing the density of acetylcholine receptors in the brain. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- may also enhance glutamatergic neurotransmission by increasing the sensitivity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to increase the release of acetylcholine and enhance cholinergic neurotransmission. It may also enhance glutamatergic neurotransmission by increasing the sensitivity of NMDA receptors. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to improve memory and learning in animal models and in human clinical trials. It may also have potential neuroprotective effects and improve cognitive function in individuals with cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its cognitive-enhancing effects. However, there are also some limitations to using Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- in lab experiments. It may have potential side effects, and the exact mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-. It may be studied further for its potential neuroprotective effects and its ability to improve cognitive function in individuals with cognitive impairment. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- may also be studied for its potential to enhance athletic performance and its effects on mood and anxiety. Additionally, further research may be conducted to better understand the mechanism of action of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- and its potential side effects.
Conclusion
In conclusion, Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is a nootropic drug that has been studied for its potential cognitive-enhancing effects. It is synthesized through the reaction of 2-pyrrolidinone with 3-pyridinecarboxylic acid in the presence of a coupling agent and a catalyst. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to improve memory and learning, and it may have potential neuroprotective effects. However, more research is needed to fully understand the mechanism of action and potential side effects of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-.
Synthesemethoden
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is synthesized through the reaction of 2-pyrrolidinone with 3-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and in human clinical trials. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has also been studied for its potential neuroprotective effects and its ability to improve cognitive function in individuals with cognitive impairment.
Eigenschaften
IUPAC Name |
1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]octan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-11-17(20)19-13-8-10-16(19)15-9-7-12-18-14-15/h7,9,12,14,16H,2-6,8,10-11,13H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBTQJDZSZAMQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959636 | |
| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- | |
CAS RN |
38854-10-3 | |
| Record name | N-Octanoylnornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Octanoylnornicotine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L29H3D6FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)








![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)

